NEO2734

Description

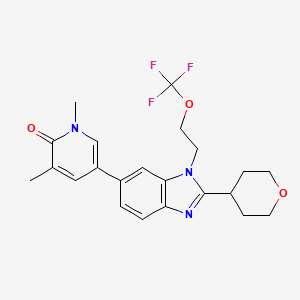

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWWFNXRLAAREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NEO2734

Audience: Researchers, scientists, and drug development professionals.

Introduction

NEO2734 (also known as EP31670) is a novel, orally active small molecule inhibitor characterized by its unique dual mechanism of action, targeting both the Bromodomain and Extra-Terminal domain (BET) family of proteins and the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300 (EP300).[1][2][3] These proteins are critical epigenetic regulators, often referred to as "readers" (BET proteins) and "writers" (CBP/p300) of histone acetylation, a key process in controlling gene expression.[3][4] Dysregulation of these epigenetic mediators is a hallmark of many cancers, leading to the overexpression of oncogenes and the silencing of tumor suppressor genes. By simultaneously inhibiting these two distinct but complementary classes of epigenetic regulators, this compound demonstrates a more potent antitumor effect than single-agent inhibitors targeting either class alone. Preclinical studies have demonstrated its efficacy in a range of hematologic and solid tumors, including lymphomas, leukemias, and prostate cancer.

Core Mechanism of Action: Dual Inhibition of BET and CBP/p300

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of both BET proteins (BRD2, BRD3, BRD4, and BRDT) and the CBP/p300 acetyltransferases. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.

-

BET Inhibition: BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters, thereby activating gene expression. A key target of BET proteins is the master oncogene MYC. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the potent downregulation of MYC and its target genes.

-

CBP/p300 Inhibition: CBP and p300 are highly homologous histone acetyltransferases that "write" acetyl marks on histones, generally leading to a more open chromatin structure and increased gene transcription. They also possess a bromodomain that helps anchor them to acetylated chromatin, reinforcing their transcriptional coactivator function. This compound binds to the CBP/p300 bromodomain, disrupting this interaction and inhibiting their function as transcriptional coactivators. This can impact multiple signaling pathways, including the NF-κB pathway, which is crucial for the survival of certain lymphoma subtypes.

The synergistic effect of dual inhibition results in a more profound and durable suppression of oncogenic transcription programs compared to single-target agents.

Quantitative Data

The potency of this compound has been quantified through various assays, demonstrating high-affinity binding to its targets and potent antiproliferative activity across numerous cancer cell lines.

Table 1: Binding Affinity and In Vitro Potency of this compound

| Parameter | Target Protein/Family | Value | Assay Type | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | ||||

| BRD4 | 6 nM | Ligand-binding competition | ||

| BRD2, BRD3, BRDT | Single-digit nM range | Ligand-binding competition | ||

| CBP | 19 nM | Ligand-binding competition | ||

| EP300 | 31 nM | Ligand-binding competition | ||

| Inhibitory Concentration (IC50) | ||||

| p300/CBP & BET Bromodomains | <30 nM | Cell-free assay | ||

| Diffuse Large B-cell Lymphoma (DLBCL) | 157 nM (median) | Cell proliferation (72h) | ||

| Leukemia Cell Lines | 280 nM (median) | Cell proliferation (72h) | ||

| Lymphoma Cell Lines | 300 nM (median) | Cell proliferation (72h) | ||

| Prostate Cancer Cell Lines | 460 nM (median) | Cell proliferation (72h) |

| | Undifferentiated Pleomorphic Sarcoma | 0.2 - 1 µM | Cell proliferation | |

Downstream Cellular Consequences

The dual inhibition of BET and CBP/p300 by this compound triggers a cascade of downstream events that collectively contribute to its antitumor activity.

-

Transcriptional Reprogramming: Treatment with this compound leads to significant changes in the cellular transcriptome. Key downregulated transcripts are enriched for MYC targets and genes involved in inflammation and chemokine signaling. This directly impacts the oncogenic signaling required for cancer cell survival and proliferation.

-

Cell Cycle Arrest: this compound induces a robust G1-phase cell cycle arrest in various cancer cell lines, including acute myeloid leukemia (AML) and NUT midline carcinoma. This is a direct consequence of downregulating cell cycle progression genes controlled by MYC and other transcription factors.

-

Induction of Apoptosis: By downregulating pro-survival proteins such as BCL2, this compound effectively induces apoptosis in cancer cells. This programmed cell death is a critical component of its therapeutic effect.

-

Induction of Differentiation: In certain cancer contexts, such as NUT midline carcinoma and some prostate cancers, this compound can induce cellular differentiation, forcing cancer cells to exit their proliferative state and adopt features of mature, non-dividing cells.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.

1. Bromodomain Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound to specific bromodomains.

-

Methodology: A ligand-binding, site-directed competition assay is typically employed.

-

Recombinant bromodomain-containing proteins (e.g., BRD4, CBP) are immobilized on a suitable matrix.

-

A known fluorescently-labeled ligand with high affinity for the bromodomain is added.

-

Increasing concentrations of the competitor compound (this compound) are introduced.

-

The displacement of the fluorescent ligand is measured, allowing for the calculation of the dissociation constant (Kd) for this compound.

-

2. In Vitro Cell Proliferation Assay

-

Objective: To measure the antiproliferative activity (IC50) of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density.

-

After allowing cells to adhere (typically 24 hours), they are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period, commonly 72 hours.

-

Cell viability is assessed using a metabolic assay such as MTS or by direct cell counting.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

-

3. In Vivo Xenograft Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Tumors are allowed to grow to a measurable size.

-

Mice are randomized into treatment groups (vehicle control vs. This compound at various doses).

-

This compound is administered orally, typically once daily.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors can be harvested for downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or target proteins like MYC).

-

References

NEO2734: A Dual Inhibitor of BET and CBP/EP300 Transcription Coactivators in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NEO2734 is a novel, orally active small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. By targeting these critical regulators of gene transcription, this compound demonstrates potent antitumor activity across a range of hematologic and solid tumors. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its preclinical efficacy data, and detailed experimental protocols for its investigation.

Introduction: Targeting Transcriptional Addiction in Cancer

Cancer is increasingly understood as a disease of aberrant gene regulation. Two key families of proteins, the BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases CBP and p300, play a central role in this process. BET proteins act as "readers" of the epigenetic code, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC. CBP and p300 are "writers" of this code, acetylating histones and other proteins to promote a transcriptionally active chromatin state. In many cancers, tumor cells become dependent on the continuous activity of these proteins, a phenomenon known as transcriptional addiction.

This compound was developed to simultaneously disrupt both the reading and writing of the epigenetic signals that drive oncogenic gene expression. This dual inhibition is hypothesized to be more effective than targeting either BET proteins or CBP/p300 alone.

Mechanism of Action: A Two-Pronged Assault on Gene Transcription

This compound exerts its antitumor effects by competitively binding to the bromodomains of both BET proteins and CBP/p300, preventing their interaction with acetylated histones. This dual blockade leads to a cascade of downstream effects:

-

Inhibition of Oncogene Transcription: By displacing BRD4 from chromatin, this compound effectively silences the transcription of critical oncogenes like MYC and its target genes.

-

Downregulation of Pro-Survival Pathways: The compound has been shown to suppress the expression of anti-apoptotic proteins such as BCL2.

-

Induction of Cell Cycle Arrest and Apoptosis: Inhibition of key transcriptional programs leads to a G1-phase cell cycle arrest and programmed cell death in cancer cells.

-

Modulation of Inflammatory and Chemokine Signaling: Transcriptome analyses have revealed that this compound alters gene expression related to inflammation and chemokine signaling pathways.

The following diagram illustrates the proposed signaling pathway through which this compound impacts gene transcription.

The Dual BET and CBP/p300 Inhibitor NEO2734: A Technical Guide to its Regulation of the MYC Oncogene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is a complex process, offering multiple avenues for therapeutic intervention. NEO2734 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, and the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). This dual inhibitory action provides a potent mechanism for downregulating MYC expression and inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating the MYC oncogene, comprehensive data on its preclinical activity, and detailed protocols for key experimental assays.

Introduction: The Rationale for Targeting MYC

The MYC gene family, particularly c-MYC, encodes transcription factors that are master regulators of cell proliferation, growth, and metabolism.[1] Dysregulation of MYC expression, often through gene amplification or chromosomal translocation, is a hallmark of many cancers, including hematologic malignancies and solid tumors.[2] High levels of MYC are frequently associated with aggressive disease and poor prognosis.[1] Given its central role in cancer, MYC is a highly sought-after therapeutic target. However, its "undruggable" nature, due to the lack of a defined ligand-binding pocket, has necessitated the development of indirect inhibitory strategies.

One such strategy is to target the epigenetic machinery that governs MYC transcription. BET proteins, particularly BRD4, are "readers" of histone acetylation marks and play a crucial role in recruiting the transcriptional machinery to the MYC gene locus.[3][4] Independently, the histone acetyltransferases p300 and CBP act as "writers" of these acetylation marks, further promoting a transcriptionally active chromatin state. The development of this compound, a compound that simultaneously inhibits both BET "readers" and p300/CBP "writers," represents a promising therapeutic approach to potently suppress MYC-driven oncogenesis.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that converges on the transcriptional repression of the MYC oncogene.

-

BET Bromodomain Inhibition: this compound binds to the bromodomains of BET proteins, primarily BRD4, with high affinity. This prevents BRD4 from binding to acetylated histones at the MYC promoter and enhancer regions, thereby displacing the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery. The ultimate result is a significant reduction in MYC gene transcription.

-

CBP/p300 Bromodomain Inhibition: Concurrently, this compound inhibits the bromodomain function of the histone acetyltransferases CBP and p300. This inhibition has a twofold effect. Firstly, it reduces the overall level of histone acetylation at the MYC locus, leading to a more condensed and transcriptionally repressed chromatin state. Secondly, it can disrupt the interaction of CBP/p300 with other transcription factors that cooperate with MYC.

This dual inhibition leads to a more profound and sustained downregulation of MYC expression compared to single-agent BET or CBP/p300 inhibitors.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated across a range of cancer models. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity of this compound to Target Proteins

| Target Protein | Dissociation Constant (Kd) (nM) |

| BRD2 | Single-digit nM range |

| BRD3 | Single-digit nM range |

| BRD4 | 6 |

| BRDT | Single-digit nM range |

| CBP | 19 |

| p300 (EP300) | 31 |

Data sourced from Spriano et al., 2020.

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (nM) |

| Leukemia | HL60 | 27 - 125 |

| KG1 | 27 - 125 | |

| KG1a | 27 - 125 | |

| MV4;11 | 27 - 125 | |

| Median (Leukemia cell lines) | 280 | |

| Lymphoma | Median (DLBCL cell lines) | 157 (95% CI, 129-225) |

| ABC-DLBCL (n=8) | More sensitive than GCB-DLBCL | |

| GCB-DLBCL (n=19) | Less sensitive than ABC-DLBCL | |

| Median (Lymphoma cell lines) | 300 | |

| Prostate Cancer | Median (Prostate cancer cell lines) | 460 |

| NUT Midline Carcinoma | 1015 | 44.04 |

| 14169 | 77.37 |

Data compiled from Spriano et al., 2020 and van Gils et al., 2021.

Table 3: Effect of this compound on MYC and Downstream Targets

| Cell Line(s) | Treatment | Effect on c-MYC | Effect on Downstream Targets |

| HL60, THP1, KG1 | 100 nM this compound | Significant reduction in mRNA and protein levels | Significant reduction in Bcl2 mRNA and protein |

| MV4;11 | 100 nM this compound | Significant reduction in c-Myc protein | Reduction in MCL1 protein |

| DLBCL cell lines | 250 nM this compound for 24h | Reduction in MYC protein levels | - |

| NUT Midline Carcinoma (TC-797, PER-403) | 1 µM this compound for 6h | Greater loss of MYC protein | Induction of G1-phase cell cycle arrest |

| Multiple Myeloma cell lines | This compound | Decreased c-MYC protein levels | Decreased IRF4 protein levels, G1 cell cycle arrest |

Data compiled from Spriano et al., 2020, van Gils et al., 2021, and MedChemExpress product information.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Immunoblotting

-

Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC (e.g., Cell Signaling Technology, #5605), and a loading control like GAPDH or β-actin, overnight at 4°C. Recommended starting dilution for c-MYC is 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp. Optimization of sonication parameters (e.g., power, duration, number of cycles) is critical and cell-type dependent.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against BRD4 (e.g., Bethyl Laboratories, A301-985A) or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the MYC promoter or enhancer regions. Normalize the results to the input DNA.

Mandatory Visualizations

Signaling Pathway of this compound in MYC Regulation

References

- 1. Target-gene independent functions of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Oral BET-CBP/p300 Dual Inhibitor this compound Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

NEO2734 Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for NEO2734, a novel dual inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins and the cyclic AMP response element-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is an orally active small molecule that demonstrates potent anti-tumor activity across a range of hematologic and solid tumor models.[1][2][3] Its dual-targeting mechanism offers a unique therapeutic approach by simultaneously inhibiting two critical classes of epigenetic regulators involved in oncogenic gene expression.[3][4] This guide delves into the specifics of how this compound engages its targets, leading to its observed anti-cancer effects.

Mechanism of Action

This compound functions by binding to the bromodomains of both BET proteins (like BRD4) and the acetyltransferases CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, a key interaction for transcriptional activation. By occupying these binding sites, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes such as MYC and BCL2. The dual inhibition of both BET proteins and CBP/p300 results in a more potent and broader suppression of oncogenic transcription compared to single-target inhibitors.

Caption: this compound signaling pathway.

Quantitative Target Engagement Data

The potency of this compound has been quantified through various in vitro assays, demonstrating high affinity for its targets and potent anti-proliferative effects in cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | p300/CBP Bromodomains | <30 nM | |

| BET Bromodomains | <30 nM | ||

| Diffuse Large B-cell Lymphoma (DLBCL) | Median: 157 nM | ||

| Leukemia | Median: 280 nM | ||

| Prostate Cancer | Median: 460 nM | ||

| Q165P mutant PCa cells | 0.69 µM | ||

| Wild-type PCa cells | 1.08 µM | ||

| Kd | BRD4 | 6 nM | |

| CBP | 19 nM | ||

| p300 | 31 nM | ||

| EC50 | MYC Transcription Reduction | 14 nM |

Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the target engagement and anti-tumor activity of this compound.

Bromodomain-Binding Assays

These assays are crucial for determining the binding affinity of this compound to its intended targets.

Caption: Bromodomain-binding assay workflow.

Protocol:

-

Protein Preparation: Purified recombinant bromodomain-containing proteins (e.g., BRD4, CBP, p300) are used.

-

Ligand: A fluorescently labeled, acetylated histone peptide that specifically binds to the bromodomain is utilized.

-

Competition Assay: The bromodomain protein and the fluorescent ligand are incubated with varying concentrations of this compound.

-

Signal Detection: The binding of the fluorescent ligand to the bromodomain is measured (e.g., using fluorescence polarization). As this compound displaces the ligand, the signal changes.

-

Data Analysis: The data is used to calculate the IC50 or dissociation constant (Kd), representing the concentration of this compound required to inhibit 50% of the ligand binding or the equilibrium dissociation constant, respectively.

Cell Proliferation Assays

These assays determine the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in multi-well plates at a specific density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell proliferation by 50%.

Immunoblotting (Western Blotting)

This technique is used to measure the levels of specific proteins to confirm the downstream effects of this compound on oncogenic pathways.

Protocol:

-

Cell Lysis: Cancer cells treated with this compound or control are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., MYC, BCL2, or markers of apoptosis) and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression levels.

Transcriptome Analysis (RNA-Seq)

This method provides a global view of the changes in gene expression induced by this compound.

Caption: Transcriptome analysis workflow.

Protocol:

-

Cell Treatment and RNA Extraction: Cancer cells are treated with this compound or a vehicle control for a specified time, followed by total RNA extraction.

-

Library Preparation: The extracted RNA is converted to a cDNA library compatible with high-throughput sequencing.

-

Sequencing: The cDNA library is sequenced to generate millions of short reads.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differentially expressed genes between this compound-treated and control samples are identified.

-

Pathway Analysis: The differentially expressed genes are analyzed to identify enriched biological pathways (e.g., MYC target genes, cell cycle regulation).

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.

-

Monitoring: Tumor volume and mouse body weight are monitored regularly.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified duration. Tumor tissues may be collected for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition and potential effects on survival are calculated.

Summary and Future Directions

This compound demonstrates robust target engagement with both BET and CBP/p300 bromodomains, leading to potent anti-proliferative and pro-apoptotic effects in a variety of preclinical cancer models. The dual inhibitory mechanism appears to be more effective than targeting either pathway alone. The data summarized in this guide provides a strong rationale for the continued clinical development of this compound. Future studies will likely focus on identifying predictive biomarkers of response, exploring combination therapies to overcome potential resistance mechanisms, and expanding the evaluation of this compound in a broader range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of the dual BET and CBP/EP300 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the dual BET and CBP/EP300 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined targeting of the BRD4-NUT-p300 axis in NUT midline carcinoma by dual selective bromodomain inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of p300/CBP in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The homologous proteins p300 (EP300) and CREB-binding protein (CBP) are pivotal epigenetic regulators that function as transcriptional co-activators, wielding significant influence over a vast array of cellular processes. Their primary enzymatic function as histone acetyltransferases (HATs) allows them to modulate chromatin structure and gene expression, thereby controlling cell fate decisions such as proliferation, differentiation, and apoptosis. Intriguingly, p300/CBP exhibit a paradoxical role in the context of cancer, acting as both tumor suppressors and oncogenes. This dual functionality is highly dependent on the specific cellular and signaling context. On one hand, their involvement in maintaining genomic integrity through the DNA damage response and activating tumor suppressor pathways underscores their tumor-suppressive functions. On the other hand, their co-activation of potent oncogenic transcription factors and signaling cascades highlights their pro-tumorigenic capabilities. This complexity makes p300/CBP compelling, albeit challenging, therapeutic targets. This technical guide provides an in-depth exploration of the multifaceted roles of p300/CBP in tumorigenesis, detailing their involvement in key signaling pathways, summarizing quantitative data on their genetic alterations and the efficacy of their inhibitors, and providing detailed experimental protocols for their study.

Introduction

The discovery of the E1A-binding protein p300 and the CREB-binding protein (CBP) unveiled a critical nexus in the regulation of gene expression.[1][2] These large, multi-domain proteins are highly homologous and often functionally redundant, leading to their frequent designation as p300/CBP.[3] They act as central hubs for integrating diverse signaling pathways, ultimately translating extracellular cues into specific gene expression programs.

At the heart of their function lies a conserved histone acetyltransferase (HAT) domain, which catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1][4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin conformation that is permissive for transcription. Beyond histones, p300/CBP can also acetylate a plethora of non-histone proteins, thereby modulating their activity, stability, and localization.

In addition to the HAT domain, p300/CBP possess several other crucial domains that mediate their diverse functions. A bromodomain recognizes and binds to acetylated lysine residues, anchoring the complex to active chromatin regions. Furthermore, multiple protein-protein interaction domains enable p300/CBP to serve as scaffolds, bringing together transcription factors and the basal transcriptional machinery.

The role of p300/CBP in cancer is profoundly enigmatic. Early studies pointed towards a tumor suppressor function, as viral oncoproteins were found to target and inhibit p300/CBP. This is further supported by the presence of inactivating mutations in various cancers. However, a growing body of evidence has revealed an oncogenic side to p300/CBP, with their overexpression being a feature of several malignancies and a key driver of oncogenic signaling pathways. This technical guide will dissect this dualistic nature, providing a comprehensive resource for researchers and clinicians working to understand and target p300/CBP in cancer.

The Dichotomous Role of p300/CBP in Cancer

The functional output of p300/CBP in the context of cancer is a complex interplay of the specific tumor type, the mutational landscape of other cancer-related genes, and the prevailing signaling environment.

p300/CBP as Tumor Suppressors

The tumor-suppressive functions of p300/CBP are primarily linked to their roles in maintaining genomic stability and activating anti-proliferative and pro-apoptotic pathways.

Germline mutations in the CREBBP gene are the cause of Rubinstein-Taybi syndrome, a developmental disorder associated with an increased risk of cancer. Somatic inactivating mutations in both EP300 and CREBBP have been identified in a variety of solid tumors and hematological malignancies, often accompanied by the loss of the second allele, consistent with a classic tumor suppressor role.

A critical aspect of their tumor-suppressive function is their involvement in the DNA damage response (DDR). p300/CBP are recruited to sites of DNA damage where they acetylate histones to create a more open chromatin environment, facilitating the access of DNA repair proteins. Furthermore, they directly acetylate and activate key DDR proteins, including the tumor suppressor p53. Acetylation of p53 by p300/CBP enhances its stability and DNA-binding affinity, leading to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.

Table 1: Frequency of Inactivating Mutations in EP300 (p300) and CREBBP (CBP) in Various Cancers

| Cancer Type | EP300 (p300) Mutation Frequency | CREBBP (CBP) Mutation Frequency | Reference(s) |

| Non-Small Cell Lung Cancer | ~10-15% (loss-of-function aberrations) | ~10-15% (loss-of-function aberrations) | |

| Small Cell Lung Cancer | ~10-15% (loss-of-function aberrations) | ~10-15% (loss-of-function aberrations) | |

| Bladder Cancer | 15-27% | 15-27% | |

| Diffuse Large B-cell Lymphoma | 29-33% | 29-33% | |

| Leukemia | 18% | 18% | |

| Colorectal Cancer | 1-5% (inactivating mutations with LOH) | Rare | |

| Gastric Cancer | 1-5% (inactivating mutations with LOH) | Not specified | |

| Ovarian Cancer | Not specified | Inactivating mutations observed | |

| Hepatocellular Carcinoma | ~24% (gene amplification/gain) | Not specified |

Note: Frequencies can vary depending on the specific study and the methods used for mutation detection.

p300/CBP as Oncogenes

In stark contrast to their tumor-suppressive roles, p300/CBP can also act as potent oncogenes. Overexpression of p300/CBP has been observed in several cancers, including prostate, breast, and hepatocellular carcinoma, and often correlates with poor prognosis and drug resistance.

The oncogenic activity of p300/CBP stems from their ability to co-activate a wide range of transcription factors that drive cancer cell proliferation, survival, and metastasis. These include key players in major oncogenic signaling pathways such as Wnt/β-catenin, NF-κB, and nuclear receptor signaling (Androgen Receptor and Estrogen Receptor). By acetylating histones at the promoters and enhancers of target genes of these pathways, p300/CBP promote their transcription. For instance, in castration-resistant prostate cancer, p300/CBP are critical for the sustained activity of the Androgen Receptor, a key driver of this disease.

Furthermore, p300/CBP contribute to the establishment of an immunosuppressive tumor microenvironment. They can upregulate the expression of genes that enhance the function of regulatory T cells and myeloid-derived suppressor cells, thereby dampening the anti-tumor immune response.

Key Signaling Pathways Modulated by p300/CBP in Tumorigenesis

The dual role of p300/CBP is perhaps best understood by examining their context-dependent interactions within key signaling networks.

The p53 Pathway

The tumor suppressor p53 is a critical regulator of cellular stress responses. Upon DNA damage or other cellular stresses, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or senescence. p300/CBP are crucial for p53 activation through direct acetylation. This acetylation enhances the sequence-specific DNA binding of p53 to its target gene promoters, such as that of the cell cycle inhibitor p21.

Caption: p300/CBP-mediated p53 activation pathway.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes that promote proliferation. p300/CBP act as essential co-activators in this complex, and their HAT activity is required for robust transcriptional activation.

Caption: p300/CBP in the Wnt/β-catenin signaling pathway.

The NF-κB Pathway

The NF-κB signaling pathway is a master regulator of inflammation and immunity, and its chronic activation is linked to the development of many cancers. p300/CBP are key co-activators of NF-κB-dependent transcription. They can acetylate the p65/RelA subunit of NF-κB, which enhances its DNA binding and transcriptional activity, leading to the expression of pro-survival and pro-inflammatory genes.

Caption: p300/CBP as co-activators in NF-κB signaling.

Nuclear Receptor Signaling (Androgen and Estrogen Receptors)

Hormone-dependent cancers, such as prostate and breast cancer, are driven by the activity of nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER). p300/CBP are essential co-activators for these receptors. Upon ligand binding, the receptors translocate to the nucleus and bind to specific DNA sequences. They then recruit a complex of co-activators, including p300/CBP, which acetylate histones and other factors to initiate transcription of genes that drive cell growth and proliferation.

Caption: p300/CBP co-activation of nuclear receptor signaling.

p300/CBP as Therapeutic Targets in Oncology

The central role of p300/CBP in driving the transcription of numerous oncogenes makes them attractive targets for cancer therapy. The development of small molecule inhibitors targeting either the HAT activity or the bromodomain of p300/CBP has shown significant promise in preclinical studies and, more recently, in clinical trials.

Rationale for Targeting p300/CBP

Targeting p300/CBP offers a strategy to simultaneously inhibit multiple oncogenic pathways that are dependent on their co-activator function. This is particularly relevant in cancers that have developed resistance to therapies targeting single upstream components of a signaling cascade. For example, in castration-resistant prostate cancer, where the AR signaling axis remains active despite androgen deprivation, inhibiting the downstream co-activators p300/CBP presents a viable therapeutic approach.

A particularly interesting strategy is the concept of "synthetic lethality" in the context of p300/CBP. Cancers with loss-of-function mutations in one paralog (e.g., CREBBP) may become highly dependent on the function of the other (EP300). In such cases, inhibiting the remaining paralog can lead to selective cancer cell death.

Strategies for Inhibition

Two main classes of p300/CBP inhibitors have been developed:

-

Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly target the catalytic HAT domain of p300/CBP, preventing the acetylation of histones and non-histone substrates. C646 and A-485 are well-characterized examples of potent and selective HAT inhibitors.

-

Bromodomain Inhibitors: These compounds bind to the bromodomain of p300/CBP, preventing their recruitment to acetylated chromatin and disrupting their transcriptional co-activator function. CCS1477 is a bromodomain inhibitor that has entered clinical trials.

Table 2: IC50 Values of Selected p300/CBP Inhibitors in Cancer Cell Lines

| Inhibitor | Target Domain | Cancer Cell Line | IC50 (µM) | Reference(s) |

| C646 | HAT | Melanoma (WM35) | ~10 | |

| HAT | Prostate Cancer (LNCaP) | ~20 | ||

| HAT | Prostate Cancer (PC3) | ~20 | ||

| HAT | Prostate Cancer (Du145) | ~20 | ||

| A-485 | HAT | Multiple Myeloma | Potent | |

| HAT | Acute Myeloid Leukemia | Potent | ||

| HAT | Non-Hodgkin's Lymphoma | Potent | ||

| CCS1477 | Bromodomain | Prostate Cancer (VCaP) | 0.049 | |

| Bromodomain | Prostate Cancer (22Rv1) | 0.096 | ||

| Bromodomain | Prostate Cancer (LNCaP) | 0.230 | ||

| GNE-049 | Bromodomain | MV-4-11 (AML) | EC50 = 0.014 (for MYC expression) |

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.

Experimental Protocols for Studying p300/CBP Function

Investigating the multifaceted roles of p300/CBP requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

Workflow:

Caption: Workflow for a radiometric HAT assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the HAT reaction mix containing recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 or H4 peptides), and a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

-

Initiate Reaction: Start the reaction by adding [³H]-acetyl-CoA.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated [³H]-acetyl-CoA.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo association of p300/CBP with specific genomic regions.

Workflow:

Caption: Workflow for a ChIP assay.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to p300 or CBP. The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to identify proteins that interact with p300/CBP in vivo.

Workflow:

Caption: Workflow for a Co-IP experiment.

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against p300 or CBP, which is coupled to beads.

-

Washing: Wash the beads to remove proteins that are not part of the p300/CBP complex.

-

Elution: Elute the p300/CBP-containing protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of novel binding partners.

siRNA-mediated Knockdown of p300/CBP

This technique is used to specifically reduce the expression of p300 or CBP to study the functional consequences.

Workflow:

Caption: Workflow for siRNA-mediated knockdown.

Methodology:

-

Transfection: Transfect cells with small interfering RNAs (siRNAs) that are specifically designed to target the mRNA of EP300 or CREBBP. A non-targeting siRNA should be used as a negative control.

-

Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

-

Validation: Confirm the knockdown efficiency at both the mRNA level (by qPCR) and the protein level (by Western blotting).

-

Functional Analysis: Perform downstream functional assays, such as cell viability assays, apoptosis assays, or cell cycle analysis, to determine the effect of p300/CBP depletion.

Cell Viability and Apoptosis Assays following p300/CBP Inhibition

These assays are crucial for evaluating the therapeutic potential of p300/CBP inhibitors.

Workflow:

Caption: Workflow for cell viability and apoptosis assays.

Methodology:

-

Cell Treatment: Treat cancer cell lines with increasing concentrations of a p300/CBP inhibitor. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Measure cell viability using assays such as the MTT assay (which measures metabolic activity) or the CellTiter-Glo assay (which measures ATP levels).

-

Apoptosis Assay: Quantify apoptosis by methods such as Annexin V staining (which detects an early apoptotic marker) followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic cascade).

Conclusion and Future Perspectives

The transcriptional co-activators p300 and CBP are at the epicenter of cellular gene regulation, and their role in tumorigenesis is undeniably complex and context-dependent. Their ability to act as both tumor suppressors and oncogenes presents a significant challenge for therapeutic targeting. However, this very complexity also offers unique opportunities for intervention.

The development of potent and selective inhibitors of the HAT and bromodomains of p300/CBP has provided powerful tools to probe their function and has laid the groundwork for a new class of anti-cancer agents. The "synthetic lethality" approach, which targets the remaining p300/CBP paralog in cancers with a deficiency in the other, holds particular promise for personalized medicine.

Future research will need to focus on several key areas. A deeper understanding of the factors that dictate the switch between the tumor-suppressive and oncogenic functions of p300/CBP is crucial. The identification of biomarkers that can predict which tumors will be sensitive to p300/CBP inhibition is essential for the successful clinical translation of these agents. Furthermore, exploring the potential of combining p300/CBP inhibitors with other anti-cancer therapies, such as immunotherapy or conventional chemotherapy, may lead to more effective and durable treatment responses. The continued investigation into the intricate biology of p300/CBP will undoubtedly pave the way for novel and effective strategies in the fight against cancer.

References

NEO2734: A Dual Inhibitor of BET and CBP/EP300 with Potent Anti-Tumor Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NEO2734 is a novel, orally active small molecule that demonstrates significant anti-tumor activity across a range of malignancies, with particular potency in hematologic and prostate cancers.[1][2][3][4][5] As a dual inhibitor, this compound uniquely targets both the Bromodomain and Extra-Terminal Domain (BET) proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases. This dual mechanism of action leads to a more profound anti-proliferative effect compared to single-agent BET or CBP/EP300 inhibitors alone. This whitepaper provides an in-depth overview of the pre-clinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

Epigenetic dysregulation is a hallmark of cancer, leading to aberrant gene expression that drives tumor growth and survival. Two key families of epigenetic regulators are the BET proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases CBP and EP300. BET proteins are "readers" of histone acetylation marks, recruiting transcriptional machinery to oncogenes like MYC. CBP and EP300 are "writers" that catalyze histone acetylation, promoting a transcriptionally active chromatin state. The simultaneous inhibition of both reading and writing functions of the epigenetic machinery presents a compelling therapeutic strategy. This compound (also known as EP31670) was developed to address this, exhibiting high affinity for both BET bromodomains and the bromodomains of CBP/p300.

Mechanism of Action

This compound functions as a pan-inhibitor of BET proteins and a selective inhibitor of the CBP/EP300 bromodomains. By binding to these targets, this compound disrupts the transcriptional activation of key oncogenes. The downstream effects of this dual inhibition include:

-

Downregulation of MYC: A critical oncogene in many cancers, MYC expression is significantly reduced following this compound treatment.

-

Cell Cycle Arrest: this compound induces a G1-phase cell cycle arrest in cancer cells.

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death in various cancer cell lines.

-

Induction of Differentiation: In certain cancer types, such as NUT midline carcinoma, this compound can induce squamous differentiation.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

Binding Affinity and In Vitro Potency

This compound demonstrates high-affinity binding to its targets and potent anti-proliferative activity in a variety of cancer cell lines.

| Target | Dissociation Constant (Kd) | Reference |

| BRD4 | 6 nM | |

| CBP | 19 nM | |

| EP300 | 31 nM |

| Cancer Type | Median IC50 | Reference |

| Leukemia | 280 nM | |

| Lymphoma | 300 nM | |

| Prostate Cancer | 460 nM |

In Vivo Efficacy

Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

| Cancer Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia (MV-4-11) | 1, 3, 10 mg/kg this compound, daily, oral | Reduced tumor growth | |

| Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Not specified | Moderately superior activity to a BET inhibitor | |

| NUT Midline Carcinoma | 5, 8, 10 mg/kg this compound, daily, oral | Inhibited tumor growth and prolonged survival | |

| Colorectal Cancer (HCT116) | 30 mg/kg this compound, 3 doses every 4 days, oral | Significantly slower tumor growth |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of 60 human cancer cell lines from various tumor types.

-

Treatment: Cells were exposed to this compound for 72 hours.

-

Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Immunoblotting

-

Cell Lines: Diffuse Large B-cell Lymphoma (DLBCL) cell lines (e.g., TOLEDO, DOHH2, SU-DHL-2, TMD8).

-

Treatment: Cells were treated with DMSO (control), 300 nM birabresib (BET inhibitor), 300 nM this compound, or 10 µM SGC-CBP30 (CBP/EP300 inhibitor) for 72 hours.

-

Procedure: Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against target proteins (e.g., MYC) and a loading control (e.g., β-actin).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system were used to visualize the protein bands.

In Vivo Xenograft Studies

-

Animal Model: Severe combined immunodeficient (SCID) mice.

-

Tumor Implantation: Human cancer cells (e.g., MV-4-11 for AML) were injected into the lower flanks of the mice.

-

Treatment: Once tumors were established, mice were randomized into treatment groups: vehicle control, this compound (e.g., 1, 3, 10 mg/kg), or a comparator drug (e.g., molibresib). Treatment was administered orally, once daily, for a specified duration (e.g., 14 days).

-

Monitoring: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health were also monitored.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Tumor growth inhibition was calculated.

The following diagram illustrates a general workflow for an in vivo xenograft study.

Caption: In vivo xenograft study workflow.

Affected Signaling Pathways

While the primary mechanism of this compound is through epigenetic modulation, its effects ripple through various oncogenic signaling pathways. Transcriptome analysis of DLBCL cells treated with this compound revealed an enrichment of downregulated transcripts associated with MYC targets and inflammation/chemokine signaling. Interestingly, upregulated transcripts were enriched for genes involved in ribosomal biogenesis and phosphatidylinositol 3-kinase (PI3K) signaling.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its frequent dysregulation in cancer makes it a key therapeutic target. The upregulation of components of this pathway in response to this compound could represent a potential resistance mechanism, suggesting that combination therapies with PI3K/AKT/mTOR inhibitors may be a promising future direction.

The following diagram depicts a simplified overview of the PI3K/AKT/mTOR signaling pathway.

References

- 1. Antitumor activity of the dual BET and CBP/EP300 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of the dual BET and CBP/EP300 inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 4. sciprofiles.com [sciprofiles.com]

- 5. ashpublications.org [ashpublications.org]

NEO2734 in hematological malignancies

An In-Depth Technical Guide to NEO2734 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as EP31670) is a novel, first-in-class, orally active small molecule that functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300.[1][2] Epigenetic dysregulation is a hallmark of many cancers, including hematological malignancies, where aberrant transcriptional programs drive oncogenesis and cell survival.[3][4] By simultaneously targeting two distinct but complementary classes of epigenetic regulators—BET proteins ("readers" of histone acetylation) and CBP/p300 ("writers" of histone acetylation)—this compound offers a potent therapeutic strategy to disrupt these oncogenic pathways.[5] Preclinical evidence has demonstrated significant antitumor activity for this compound in a range of hematological cancers, particularly lymphomas and leukemias, positioning it as a promising agent for clinical investigation.

Core Mechanism of Action

This compound exerts its antitumor effects by binding with high affinity to the bromodomains of both BET proteins (BRD2, BRD3, BRD4) and the CBP/p300 coactivators. In normal cellular function, CBP/p300 acetylates histone proteins, creating binding sites for BET proteins. This interaction is crucial for the recruitment of the transcriptional machinery to specific gene promoters, leading to the expression of target genes. Many of these target genes, such as MYC and BCL2, are critical drivers of proliferation and survival in cancer cells.

By competitively inhibiting the bromodomains of both protein families, this compound effectively evicts them from chromatin, leading to a significant reduction in the transcription of key oncogenes. This dual inhibition results in a more profound and durable suppression of oncogenic signaling compared to single-agent inhibitors targeting either BET or CBP/p300 alone. The downstream consequences of this transcriptional reprogramming include the induction of G1-phase cell cycle arrest and apoptosis in malignant cells.

Quantitative Preclinical Data

The potency of this compound has been quantified through various preclinical assays, highlighting its high-affinity binding to its targets and its robust antiproliferative effects across a range of hematological cancer cell lines.

Table 1: Binding Affinity of this compound

This table summarizes the dissociation constants (Kd) of this compound for the bromodomains of key BET and CBP/p300 proteins, indicating the high-affinity binding of the compound to its intended targets.

| Target Protein | Dissociation Constant (Kd) | Reference |

| BRD4 | 6 nM | |

| CBP | 19 nM | |

| EP300 (p300) | 31 nM | |

| BRD2 | Single-digit nM range | |

| BRD3 | Single-digit nM range |

Table 2: In Vitro Antiproliferative Activity of this compound in Hematological Malignancies

This table presents the median half-maximal inhibitory concentrations (IC50) of this compound in various hematological malignancy cell line panels, demonstrating its potent cytotoxic and antiproliferative effects.

| Malignancy Type | Cell Lines | Median IC50 | Reference |

| Leukemia | Panel of leukemia cell lines | 280 nM | |

| Lymphoma | Panel of lymphoma cell lines | 300 nM | |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 27 DLBCL cell lines | 157 nM |

Preclinical Efficacy in Hematological Malignancies

In Vitro Studies

This compound has demonstrated potent single-agent activity in a broad panel of cancer cell lines, with hematological malignancies showing particular sensitivity. Studies have consistently shown that this compound is more effective than inhibitors targeting only BET or CBP/p300.

-

Acute Myeloid Leukemia (AML): In AML cell lines, this compound treatment efficiently reduces cell viability by inducing apoptosis. This is accompanied by a significant downregulation of both mRNA and protein levels of the oncoproteins c-Myc and Bcl2. In some AML contexts where Bcl2 levels are not affected, this compound has been shown to reduce levels of the anti-apoptotic protein MCL1. Furthermore, treatment leads to a G1-phase cell cycle arrest.

-

Lymphoma: In a panel of 27 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, this compound showed significant antitumor activity, with a median IC50 of 157 nM. Cell lines of the Activated B-Cell-like (ABC) subtype were found to be more sensitive than the Germinal Center B-cell-like (GCB) subtype. Similar to its effects in AML, this compound reduces MYC protein levels in DLBCL cells.

-

Combination Therapy: In DLBCL cell lines resistant to this compound, higher expression of BCL2 was identified as a key resistance mechanism. The combination of this compound with the BCL2 inhibitor venetoclax was shown to be synergistic in these resistant cell lines, suggesting a powerful combination strategy.

In Vivo Studies

The antitumor activity of this compound has been confirmed in multiple in vivo models of hematological malignancies.

-

AML Xenograft Models: In a standard AML xenograft mouse model using MV4;11 cells, daily oral dosing of this compound efficiently inhibited tumor growth. More significantly, in a patient-derived xenograft (PDX) mouse model, this compound treatment not only reduced leukemic engraftment but also eliminated leukemic stem and progenitor cells. When combined with standard chemotherapy, this compound demonstrated an additive therapeutic effect.

-

Lymphoma Xenograft Models: this compound has also shown in vivo antitumor activity in lymphoma models, consistent with the efficacy reported for single-agent BET inhibitors in similar models.

Clinical Development

Based on its promising preclinical profile, this compound (EP31670) has advanced into clinical trials. A Phase 1, first-in-human, open-label, dose-escalation study (NCT05488548) is currently underway. The study aims to assess the safety, tolerability, and determine the maximum tolerated dose of orally administered this compound. The trial is enrolling patients with advanced solid tumors and certain hematological malignancies, including Chronic Myelomonocytic Leukemia (CMML) and Myelofibrosis (MF).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Drug Preparation and Cell Treatment

For in vitro and ex vivo experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is stored at -20°C. For cell treatments, this stock is diluted in cell culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO.

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT Assay): AML cell lines are incubated with increasing concentrations of this compound for 96 hours. Cell viability is then measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where absorbance is quantified relative to untreated controls.

-

Apoptosis (Annexin-V/7-AAD Staining): To quantify apoptosis, cells are treated with this compound and then stained with fluorescently labeled Annexin-V (which binds to phosphatidylserine on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a viability dye). The percentage of apoptotic cells (Annexin-V positive) is determined by flow cytometry.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Cells are treated with this compound for a specified time (e.g., 2-6 hours). Total RNA is extracted using TRIzol reagent, and reverse transcription is performed. qRT-PCR is then used with SYBR Green chemistry to measure the relative mRNA expression levels of target genes like c-Myc and Bcl2.

-

Immunoblotting (Western Blot): Protein is extracted from treated cells using a lysis reagent (e.g., M-PER). Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., MYC, BCL2, MCL1) and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. Protein bands are then visualized.

In Vivo Xenograft Studies

The following workflow outlines a typical patient-derived xenograft (PDX) model for assessing the in vivo efficacy of this compound in AML.

-

Drug Formulation: For oral administration in vivo, this compound is dissolved in a vehicle such as 40% polyethylene glycol (PEG400) in distilled water. The formulation is prepared fresh and sonicated to ensure complete dissolution.

Conclusion

This compound is a potent dual inhibitor of BET and CBP/p300 with compelling preclinical activity in a variety of hematological malignancies. Its unique mechanism of simultaneously targeting epigenetic "readers" and "writers" leads to robust suppression of critical oncogenic pathways driven by MYC and BCL2 family proteins. In vivo studies have confirmed its ability to inhibit tumor growth and eradicate leukemic stem cells, providing a strong rationale for its ongoing clinical development. Future research will focus on elucidating biomarkers of response and resistance and exploring rational combination strategies, such as with BCL2 inhibitors, to further enhance its therapeutic potential for patients with hematological cancers.

References

NEO2734 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEO2734, a potent and orally bioavailable dual inhibitor of the bromodomain and extra-terminal domain (BET) proteins and the histone acetyltransferases p300 and CREB-binding protein (CBP), has emerged as a promising therapeutic agent in preclinical models of prostate cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in various prostate cancer subtypes, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. While androgen deprivation therapy is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC), which is often associated with a poor prognosis. The development of novel therapeutic strategies that target the underlying molecular drivers of CRPC is therefore a critical unmet need.

Epigenetic dysregulation is a hallmark of cancer, and the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) and the histone acetyltransferases p300/CBP are key players in this process. BET proteins are "readers" of histone acetylation marks, while p300/CBP are "writers" that catalyze this modification. Both are critical for the transcription of key oncogenes, including the androgen receptor (AR) and MYC. This compound (also known as EP31670) was developed to simultaneously inhibit these two crucial nodes of epigenetic control.

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of BET bromodomains and the catalytic histone acetyltransferase (HAT) activity of p300/CBP. This dual action leads to a multi-pronged attack on the transcriptional machinery that drives prostate cancer cell proliferation and survival.

Signaling Pathway

In prostate cancer, particularly in subtypes with mutations in the SPOP gene, there is an upregulation of BET proteins, leading to resistance to BET inhibitors. SPOP is a substrate adaptor for the CULLIN3-based E3 ubiquitin ligase complex, which targets BET proteins for proteasomal degradation. Mutations in SPOP impair this degradation, leading to BET protein accumulation and sustained oncogenic signaling.

This compound's dual-action mechanism is particularly effective in this context. By inhibiting both BET proteins and the p300/CBP acetyltransferases, this compound can overcome resistance mechanisms associated with BET inhibitor monotherapy. The inhibition of p300/CBP further dampens the transcription of AR and its target genes, as well as other oncogenic pathways such as PI3K/AKT.

Quantitative Data

The preclinical activity of this compound has been evaluated in various prostate cancer models. A summary of the key quantitative data is presented below.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | BRD4 | 6 nM | [1] |

| CBP | 19 nM | [1] | |

| p300 | 31 nM | [1] | |

| IC50 | p300/CBP Bromodomains | <30 nM | [2] |

| BET Bromodomains | <30 nM | [2] | |

| EC50 (MYC reduction) | - | 14 nM |

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a range of preclinical prostate cancer models, including those with SPOP mutations, wild-type SPOP, and those that are androgen receptor-null.

-

SPOP-Mutant Prostate Cancer: Prostate cancer cells with SPOP mutations are often resistant to BET inhibitors alone. This compound has been shown to be effective in both hotspot mutant (F133V) and non-hotspot mutant (Q165P) SPOP prostate cancer cells, both in vitro and in vivo.

-

Wild-Type SPOP Prostate Cancer: this compound is also active in prostate cancer cells with wild-type SPOP.

-

Androgen Receptor-Null Prostate Cancer: The efficacy of this compound extends to androgen receptor-null prostate cancer, including neuroendocrine models. In these models, this compound treatment reduces levels of neuroendocrine markers such as ASCL1.

-

Enzalutamide-Resistant Prostate Cancer: this compound has shown efficacy against enzalutamide-resistant prostate cancer cells and patient-derived organoids.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound in prostate cancer research.

Cell Viability Assay

This protocol describes a standard MTT or CellTiter-Glo assay to determine the effect of this compound on the viability of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B, DU145, PC-3)

-

Complete cell culture medium

-

96-well clear or opaque-walled plates

-

This compound stock solution (in DMSO)

-

MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a prostate cancer PDX model.

Materials:

-

Immunocompromised mice (e.g., SCID or NSG)

-

Prostate cancer PDX tissue fragments

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant prostate cancer PDX tissue fragments into the flanks of immunocompromised mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., daily by oral gavage) or vehicle control to the respective groups.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for a specified duration or until tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

Co-Immunoprecipitation (Co-IP)

This protocol describes a method to investigate the interaction between SPOP and BRD4 and how it might be affected by SPOP mutations.

Materials:

-

Prostate cancer cells (e.g., LNCaP cells transfected with WT or mutant SPOP)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the protein of interest (e.g., anti-SPOP or anti-BRD4)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells with a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads using an elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., blot for BRD4 after pulling down with SPOP).

Clinical Development

A Phase 1 clinical trial (NCT05488548) is currently underway to evaluate the safety and tolerability of EP31670 (this compound) in patients with advanced solid tumors, including castration-resistant prostate cancer, and hematological malignancies.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of prostate cancer. Its unique dual inhibitory mechanism targeting both BET bromodomains and p300/CBP histone acetyltransferases allows it to overcome resistance to single-agent BET inhibitors and effectively target multiple oncogenic pathways. The robust preclinical data, particularly in aggressive and resistant forms of prostate cancer, provide a strong rationale for its continued clinical development. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar dual-action epigenetic modulators.

References

NEO2734: A Dual Inhibitor Targeting the Core Oncogenic Axis in NUT Midline Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary